molecular formula C21H31N3O3S B5019666 (2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine

(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine

Cat. No.: B5019666
M. Wt: 405.6 g/mol
InChI Key: USDDBOUCJAPAGY-HDICACEKSA-N
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Description

The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The presence of the imidazole ring also suggests potential biological activity, as imidazole rings are found in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, both morpholine and imidazole rings are well-studied in synthetic chemistry. Morpholine rings can be formed through a variety of methods, including the reaction of diethylene glycol with ammonia . Imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, among other methods .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups and chiral centers. The (2R*,6S*) notation indicates the presence of chirality, meaning the molecule has a non-superimposable mirror image .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the morpholine and imidazole rings. Both of these groups can participate in a variety of chemical reactions. For example, the nitrogen in the morpholine ring can act as a nucleophile, while the imidazole ring can participate in both nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make the compound a liquid at room temperature, as is the case with many morpholine derivatives . The compound is likely soluble in water due to the presence of polar nitrogen atoms .

Properties

IUPAC Name

(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-16(2)15-28(25,26)21-22-10-20(14-23-11-17(3)27-18(4)12-23)24(21)13-19-8-6-5-7-9-19/h5-10,16-18H,11-15H2,1-4H3/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDBOUCJAPAGY-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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